2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid
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Overview
Description
2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This method ensures the formation of the desired heterocyclic ring system with the incorporation of sulfur and nitrogen atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or thiol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sulfuric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and various substituted heterocycles, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms within the heterocyclic ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activity, receptor binding, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Sulfanylidene-1,2-dihydropyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
2-Sulfanylidene-1,3-thiazolidin-4-one: Contains a thiazolidine ring with sulfur and nitrogen atoms.
Uniqueness
2-Sulfanylidene-1,2-dihydropteridine-7-sulfonic acid is unique due to its specific arrangement of sulfur and nitrogen atoms within the heterocyclic ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
162372-73-8 |
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Molecular Formula |
C6H4N4O3S2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
2-sulfanylidene-1H-pteridine-7-sulfonic acid |
InChI |
InChI=1S/C6H4N4O3S2/c11-15(12,13)4-2-7-3-1-8-6(14)10-5(3)9-4/h1-2H,(H,11,12,13)(H,8,9,10,14) |
InChI Key |
GRCQJVAMWQSXNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=N1)C=NC(=S)N2)S(=O)(=O)O |
Origin of Product |
United States |
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